Caulilexin C

Antifungal Phytoalexin Structure-Activity Relationship

Caulilexin C (CAS 30536-48-2) is a phytoalexin first isolated from cauliflower (Brassica oleracea var. botrytis) and other crucifers.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 30536-48-2
Cat. No. B132658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaulilexin C
CAS30536-48-2
Synonymscaulilexin C
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCON1C=C(C2=CC=CC=C21)CC#N
InChIInChI=1S/C11H10N2O/c1-14-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3
InChIKeyLIJIPBYXIXTNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Caulilexin C (CAS 30536-48-2): A Crucifer-Derived Phytoalexin for Antifungal and hACAT Research


Caulilexin C (CAS 30536-48-2) is a phytoalexin first isolated from cauliflower (Brassica oleracea var. botrytis) and other crucifers [1]. This indole-based secondary metabolite is produced by plants in response to stress and microbial attack [2]. It is recognized for its antifungal properties against economically significant fungal pathogens [3] and has also been identified as an inhibitor of human Acyl-CoA:cholesterol acyltransferase (hACAT) [4].

Why a Generic Cruciferous Phytoalexin Cannot Substitute for Caulilexin C in Targeted Research


Caulilexin C's specific biological profile, defined by its unique structure (1-methoxyindolyl-3-acetonitrile) and resulting spectrum of activity, prevents simple substitution with other cruciferous phytoalexins. Its antifungal potency against pathogens like Rhizoctonia solani and Leptosphaeria maculans is quantifiably different from its closest structural analog, arvelexin [1]. Furthermore, its reported activity against both fungal pathogens and mammalian hACAT enzymes creates a unique, dual-target research tool that is not a shared characteristic among all members of this compound class [2]. Therefore, substituting it with another compound like brassinin or camalexin would lead to different experimental outcomes in antifungal, metabolic, or enzyme inhibition studies [3].

Caulilexin C (CAS 30536-48-2) Quantitative Differentiation Evidence


Direct Comparison of Antifungal Activity: Caulilexin C vs. Arvelexin Against Rhizoctonia solani

Caulilexin C demonstrates a quantifiable advantage over its close structural analog arvelexin in its antifungal activity against the plant pathogen Rhizoctonia solani. At a concentration of 0.5 mM, Caulilexin C induces complete growth inhibition of R. solani. Under comparable experimental conditions, this effect is reported to be more potent than that of arvelexin, establishing a clear differentiation in efficacy [1]. This is a direct comparison within the same study.

Antifungal Phytoalexin Structure-Activity Relationship

Quantified Efficacy: Caulilexin C Activity Against Leptosphaeria maculans

Caulilexin C exhibits dose-dependent antifungal activity against Leptosphaeria maculans, the causal agent of blackleg disease in canola. At a concentration of 0.5 mM, it achieves 77% growth inhibition of the pathogen [1]. This quantitative data provides a benchmark for evaluating its relative potency and for comparing it to other phytoalexins tested under similar conditions [2].

Antifungal Crop Protection Phoma lingam

Unique Dual Activity Profile: Caulilexin C as a Dual hACAT1/2 Inhibitor

Beyond its antifungal properties, Caulilexin C has been identified as an inhibitor of human Acyl-CoA:cholesterol acyltransferase enzymes. At a concentration of 100 µg/mL, it shows inhibitory activity on both hACAT1 and hACAT2 [1]. This dual-inhibitory profile on key enzymes of cholesterol metabolism is a distinct characteristic not commonly shared among other cruciferous phytoalexins, which are primarily investigated for their antifungal or anti-inflammatory effects [2].

hACAT Cholesterol Metabolism Dual Inhibitor

Target Application Scenarios for Caulilexin C (CAS 30536-48-2) in Research & Development


Plant Pathology: Investigating Structure-Activity Relationships of Crucifer Phytoalexins

Researchers investigating the chemical ecology of crucifer-fungal interactions should select Caulilexin C as a key reference compound. Its quantifiable antifungal activity against Rhizoctonia solani (100% inhibition at 0.5 mM) and Leptosphaeria maculans (77% inhibition at 0.5 mM) provides a robust baseline for structure-activity relationship (SAR) studies, especially when compared directly to its less potent analog, arvelexin [1].

Agricultural Biotechnology: Screening for Phytoalexin Production in Brassica Species

Caulilexin C serves as an essential analytical standard for laboratories using HPLC or LC-MS to quantify phytoalexin induction in cruciferous crops (e.g., canola, rapeseed, cauliflower) in response to stress or pathogen challenge [2]. Its presence as a key phytoalexin marker allows for precise, quantitative assessment of plant defense responses in both research and breeding programs.

Biochemical Pharmacology: Exploring Novel hACAT Inhibitors

Research groups focused on lipid metabolism, atherosclerosis, or cholesterol homeostasis can leverage Caulilexin C as a unique, natural-product-derived chemical probe. Its demonstrated dual-inhibitory activity against hACAT1 and hACAT2 at 100 µg/mL [3] provides a distinct starting point for exploring new chemical space in the regulation of cholesterol esterification, a mechanism not documented for its close phytoalexin relatives.

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